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  • Product: 4-[Ethyl(phenyl)amino]benzaldehyde
  • CAS: 86872-96-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-[Ethyl(phenyl)amino]benzaldehyde

Abstract This technical guide provides a comprehensive overview of the electronic and photophysical properties of 4-[Ethyl(phenyl)amino]benzaldehyde, a versatile donor-π-acceptor (D-π-A) chromophore. The document is inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the electronic and photophysical properties of 4-[Ethyl(phenyl)amino]benzaldehyde, a versatile donor-π-acceptor (D-π-A) chromophore. The document is intended for researchers, scientists, and drug development professionals interested in the application of fluorescent molecules. We will delve into the synthesis, electronic structure, and detailed photophysical behavior of this compound, with a particular focus on its solvatochromic properties. This guide will also present detailed experimental protocols for its characterization and explore its potential applications as a fluorescent probe and in materials science.

Introduction

4-[Ethyl(phenyl)amino]benzaldehyde, also known as 4-(N-ethylanilino)benzaldehyde, is an organic compound with the chemical formula C15H15NO and a molecular weight of 225.28 g/mol .[1][2] Its molecular structure features an electron-donating ethyl(phenyl)amino group connected to an electron-accepting benzaldehyde moiety through a phenyl π-bridge. This donor-π-acceptor architecture is the foundation for its interesting photophysical properties, particularly its sensitivity to the local environment.

The electronic and photophysical properties of such D-π-A molecules are of significant interest due to their potential applications in various fields, including:

  • Fluorescent Probes: Their sensitivity to solvent polarity makes them excellent candidates for probing the microenvironment of biological systems, such as protein binding sites and cell membranes.[3]

  • Materials Science: These compounds are explored for their use in organic light-emitting diodes (OLEDs), nonlinear optics, and as components in photosensitive materials.[4]

  • Drug Development: Fluorescent molecules are instrumental in high-throughput screening and as imaging agents to study drug-target interactions.

This guide will provide a detailed exploration of the synthesis, electronic characteristics, and photophysical behavior of 4-[Ethyl(phenyl)amino]benzaldehyde, offering both theoretical insights and practical experimental guidance.

Synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde

The synthesis of 4-[Ethyl(phenyl)amino]benzaldehyde can be achieved through several established organic chemistry reactions. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.[5][6][7]

Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an activated aromatic ring. In this case, the substrate is N-ethyl-N-phenylamine.

G N-Ethyl-N-phenylamine N-Ethyl-N-phenylamine Reaction Vilsmeier-Haack Formylation N-Ethyl-N-phenylamine->Reaction Substrate Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->Reaction Reagents 4-[Ethyl(phenyl)amino]benzaldehyde 4-[Ethyl(phenyl)amino]benzaldehyde Reaction->4-[Ethyl(phenyl)amino]benzaldehyde Product

Figure 1: Synthetic scheme for 4-[Ethyl(phenyl)amino]benzaldehyde.
Detailed Experimental Protocol

Materials:

  • N-Ethyl-N-phenylamine

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Sodium acetate

  • Ice

  • Water

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) dropwise to the DMF with constant stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Formylation Reaction: Add N-ethyl-N-phenylamine dropwise to the freshly prepared Vilsmeier reagent. After the addition, heat the reaction mixture to 90 °C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.

  • Extraction and Purification: The product will precipitate out of the aqueous solution. Filter the solid product and wash it with cold water. For further purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure. The final purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5][6]

Electronic and Photophysical Properties

The electronic and photophysical properties of 4-[Ethyl(phenyl)amino]benzaldehyde are governed by its D-π-A structure, which facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Electronic Absorption and Emission Spectra

The UV-Vis absorption and fluorescence emission spectra of 4-[Ethyl(phenyl)amino]benzaldehyde are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8] This is a hallmark of molecules that exhibit a significant change in their dipole moment upon excitation.

  • Absorption: In nonpolar solvents, the absorption spectrum typically shows a band corresponding to a π-π* transition. As the solvent polarity increases, this band often exhibits a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

  • Emission: The fluorescence emission spectrum shows a more pronounced bathochromic shift with increasing solvent polarity. This large Stokes shift (the difference between the absorption and emission maxima) is characteristic of ICT compounds.

Solvatochromism and the Lippert-Mataga Equation

The solvatochromic shift of 4-[Ethyl(phenyl)amino]benzaldehyde can be quantitatively analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent:

Δν = ν_abs - ν_em = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * (μ_e - μ_g)² / a³ + constant

where:

  • Δν is the Stokes shift in wavenumbers.

  • ν_abs and ν_em are the wavenumbers of absorption and emission maxima.

  • h is Planck's constant.

  • c is the speed of light.

  • μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

  • a is the radius of the solvent cavity in which the solute resides.

A linear plot of the Stokes shift (Δν) versus the solvent polarity function, f(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], provides an estimation of the change in dipole moment upon excitation (Δμ = μ_e - μ_g). A larger slope indicates a greater change in dipole moment and a higher sensitivity to the solvent environment.

G cluster_0 Experimental Workflow Prepare Solutions Prepare solutions in various solvents Measure Absorption Measure UV-Vis Absorption Spectra Prepare Solutions->Measure Absorption Measure Emission Measure Fluorescence Emission Spectra Prepare Solutions->Measure Emission Calculate Stokes Shift Calculate Stokes Shift (Δν) Measure Absorption->Calculate Stokes Shift Measure Emission->Calculate Stokes Shift Lippert-Mataga Plot Plot Δν vs. f(ε, n) Calculate Stokes Shift->Lippert-Mataga Plot Solvent Parameters Obtain solvent ε and n values Solvent Parameters->Lippert-Mataga Plot Analyze Slope Analyze the slope to determine Δμ Lippert-Mataga Plot->Analyze Slope

Figure 2: Workflow for solvatochromic analysis.
Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of 4-[Ethyl(phenyl)amino]benzaldehyde is expected to be solvent-dependent, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways from the charge-transfer state.

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, using the following equation:

Φ_F(sample) = Φ_F(std) * [I(sample) / I(std)] * [A(std) / A(sample)] * [n(sample)² / n(std)²]

where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Commonly used quantum yield standards include quinine sulfate in 0.1 M H2SO4 (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_F = 0.95).[9]

Experimental Protocols for Photophysical Characterization

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) of 4-[Ethyl(phenyl)amino]benzaldehyde in various solvents.

Materials:

  • 4-[Ethyl(phenyl)amino]benzaldehyde

  • A series of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of 4-[Ethyl(phenyl)amino]benzaldehyde in a suitable solvent (e.g., dichloromethane).

  • Prepare dilute solutions (typically in the micromolar range) in each of the selected solvents, ensuring the absorbance at the maximum is between 0.1 and 1.0.

  • Record the absorption spectrum for each solution from approximately 200 to 600 nm.

  • Identify the wavelength of maximum absorption (λ_abs) for each solvent.

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_F) of 4-[Ethyl(phenyl)amino]benzaldehyde in various solvents.

Materials:

  • Solutions prepared for UV-Vis spectroscopy

  • Fluorescence spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Quantum yield standard (e.g., quinine sulfate)

Procedure:

  • Use the same solutions prepared for the absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Set the excitation wavelength to the absorption maximum (λ_abs) determined for each solvent.

  • Record the fluorescence emission spectrum over a suitable wavelength range (e.g., from λ_exc + 20 nm to 700 nm).

  • Identify the wavelength of maximum emission (λ_em) for each solvent.

  • To determine the relative quantum yield, measure the integrated fluorescence intensity of both the sample and a standard solution under identical experimental conditions.

Data Presentation

To facilitate the analysis of the photophysical properties, the collected data should be summarized in a clear and organized manner.

Table 1: Photophysical Properties of 4-[Ethyl(phenyl)amino]benzaldehyde in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Relative Φ_F
Cyclohexane2.021.427DataDataDataData
Toluene2.381.497DataDataDataData
Dichloromethane8.931.424DataDataDataData
Acetonitrile37.51.344DataDataDataData
Ethanol24.51.361DataDataDataData
Methanol32.71.329DataDataDataData

*Note: This table is a template. Specific experimental data for 4-[Ethyl(phenyl)amino]benzaldehyde needs to be populated through experimental measurements.

Theoretical Insights into Electronic Transitions

Computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), can provide valuable insights into the electronic transitions responsible for the observed photophysical properties. These calculations can help to:

  • Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a D-π-A molecule like 4-[Ethyl(phenyl)amino]benzaldehyde, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-accepting benzaldehyde moiety.

  • Confirm the charge-transfer nature of the lowest energy electronic transition (HOMO → LUMO).

  • Calculate the theoretical absorption wavelengths, which can be compared with experimental data.

G cluster_ground Ground Electronic State cluster_excited Excited Electronic States S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (non-radiative) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Figure 3: Jablonski diagram illustrating the photophysical processes.

Potential Applications

The pronounced solvatochromism and fluorescence of 4-[Ethyl(phenyl)amino]benzaldehyde make it a promising candidate for several applications:

  • Fluorescent Probes for Polarity Sensing: Its sensitivity to the local dielectric environment allows it to be used as a probe to map polarity gradients in complex systems, such as in living cells or polymer matrices.

  • Biomolecular Interaction Studies: The changes in its fluorescence properties upon binding to macromolecules like proteins or DNA can be used to study these interactions and determine binding constants.

  • Nonlinear Optical Materials: The large change in dipole moment upon excitation suggests that this molecule may possess significant second-order nonlinear optical properties, which are of interest for applications in telecommunications and optical data processing.

Conclusion

4-[Ethyl(phenyl)amino]benzaldehyde is a fascinating D-π-A molecule with rich photophysical properties. Its strong solvatochromism, characterized by significant shifts in its absorption and emission spectra with solvent polarity, makes it a valuable tool for researchers in chemistry, biology, and materials science. This technical guide has provided a comprehensive overview of its synthesis, the theoretical basis of its photophysical behavior, and detailed experimental protocols for its characterization. Further research into this and related compounds is likely to uncover even more exciting applications for these versatile fluorescent molecules.

References

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PMC. [Link]

  • 4-(Ethyl(phenyl)amino)benzaldehyde | C15H15NO | CID 291360. PubChem. [Link]

  • D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Journal of the American Chemical Society. [Link]

  • Solvatochromism and Nonlinear Optical Properties of Donor-acceptor π-Conjugated Molecules | Request PDF. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • UV-vis spectra of 4 in the applied solvents. | Download Scientific Diagram. ResearchGate. [Link]

  • The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores. PubMed. [Link]

  • Synthesis of 4-(N,N-diphenylamino) benzaldehyde. PrepChem.com. [Link]

  • 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde. PMC. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Quantitative Study of Luminescence in Aromatic and Heteroaromatic Molecules. AIP Publishing. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. [Link]

  • Red-shifted optical absorption induced by donor–acceptor–donor π-extended dibenzalacetone derivatives. PMC. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Europe PMC. [Link]

  • (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. ResearchGate. [Link]

  • ( a ) Alkylation of 4-(dialkylamino)benzaldehydes with Meerwein reagents; ( b ) Colorful reaction of Ehrlich's aldehyde resulting in green crystals of iminium salt 1. ResearchGate. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. [Link]

  • Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions: The Amino Conjugation Effect. Journal of the American Chemical Society. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry. [Link]

  • Dual Fluorescence of 2- (4'- (N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. J. Phys. Chem.. [Link]

  • Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]

  • Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines. The Journal of Organic Chemistry. [Link]

  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]

  • US6476268B1 - Preparation of N-benzylamines.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. UKM. [Link]

  • N-Ethylaniline Env. Fate/Transport. US EPA. [Link]

  • 3.SYNTHESIS CHARACTERISATION ANTIOXIDANT ACTIVITY OF PARADIMETHYLAMINO BENZALDEHYDE DERIVATIVES-Smita Meshram, Dr. P. Mani Chandrika, Inamdar Architha, Kethavath Bhagya, A Deeksha, Deepthi Rauth, Jella Divya. international journal of advanced research in medical and pharmaceutical sciences(ijarmps). [Link]

  • Benzaldehyde, 4-ethyl-. NIST WebBook. [Link]

  • Benzaldehyde, 4-ethyl-. NIST WebBook. [Link]

  • 4-Ethynylbenzaldehyde | C9H6O | CID 2771645. PubChem. [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. PMC. [Link]

  • Intelligent Software Agent (ISA):. ResearchGate. [Link]

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Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-[Ethyl(phenyl)amino]benzaldehyde at Ambient Conditions

Executive Summary 4-[Ethyl(phenyl)amino]benzaldehyde (CAS: 86872-96-0) is a highly polarizable, donor-acceptor molecule extensively utilized as an intermediate in the synthesis of organic semiconductors, non-linear optic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[Ethyl(phenyl)amino]benzaldehyde (CAS: 86872-96-0) is a highly polarizable, donor-acceptor molecule extensively utilized as an intermediate in the synthesis of organic semiconductors, non-linear optical (NLO) materials, and fluorescent probes[1]. Featuring an electron-donating N-ethyl-N-phenylamine moiety coupled with an electron-withdrawing formyl group, this compound exhibits unique electronic properties. However, this "push-pull" architecture introduces specific thermodynamic and kinetic vulnerabilities at room temperature (25°C). This whitepaper provides a rigorous, self-validating framework for understanding and evaluating the ambient stability of this critical intermediate.

Physicochemical Profile and Thermodynamic Baselines

At standard room temperature (25°C) and pressure, 4-[Ethyl(phenyl)amino]benzaldehyde exists as a thermodynamically stable solid with a molecular weight of 225.28 g/mol [1],[2]. In its crystalline lattice, the molecule is largely protected from rapid atmospheric degradation. However, when introduced into a solution state or exposed to high humidity and actinic light, the thermodynamic equilibrium shifts, favoring oxidative degradation.

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValue / DescriptionAnalytical Method
Molecular Formula C15H15NOHigh-Resolution Mass Spectrometry
Molecular Weight 225.28 g/mol -
Physical State (25°C) SolidVisual / Microscopic Inspection
Primary Degradation Carboxylic Acid FormationHPLC-DAD / LC-MS
Oxidation Kinetics Pseudo-first-orderSpectrophotometry / UV-Vis

Mechanistic Pathways of Degradation (Causality & Logic)

The stability of 4-[Ethyl(phenyl)amino]benzaldehyde is dictated by two primary functional vulnerabilities: the formyl group and the tertiary amine.

  • Auto-Oxidation of the Aldehyde: The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-documented radical-mediated transformation[3]. The electron-donating para-amino group increases the electron density on the aromatic ring. During auto-oxidation, this electron richness stabilizes the electron-deficient peroxy radical intermediates, thereby accelerating the rate of oxidation compared to unsubstituted benzaldehyde[3],[4].

  • Amine Oxidation and N-Dealkylation: In the presence of reactive oxygen species (ROS) or trace transition metals, the tertiary amine can undergo single-electron transfer (SET) to form a radical cation. Subsequent hydrogen abstraction from the ethyl group leads to N-dealkylation, producing secondary amines and acetaldehyde byproducts.

Degradation A 4-[Ethyl(phenyl)amino] benzaldehyde B Peroxy Radical Intermediate A->B O2, hν (Auto-oxidation) D N-Dealkylation Products A->D ROS / Trace Metals (Oxidative Cleavage) C 4-[Ethyl(phenyl)amino] benzoic acid B->C H-abstraction

Fig 1. Primary degradation pathways via auto-oxidation and N-dealkylation.

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability and shelf-life of 4-[Ethyl(phenyl)amino]benzaldehyde, a robust, orthogonal analytical approach is required. The following protocol is designed to be self-validating: any degradation observed via thermal analysis is cross-verified by chromatographic profiling.

Rationale Behind Analytical Choices
  • HPLC-DAD (Diode Array Detection): The extended conjugation of the push-pull system provides a strong UV-Vis chromophore. Oxidation of the aldehyde to a carboxylic acid disrupts the electronic pull, resulting in a measurable hypsochromic shift (blue shift). DAD allows for real-time spectral peak purity verification.

  • Mobile Phase Selection (0.1% TFA): The tertiary amine is basic. Without an acidic modifier like Trifluoroacetic Acid (TFA), the amine will undergo secondary interactions with residual silanols on the C18 stationary phase, causing severe peak tailing.

  • DSC/TGA: Differential Scanning Calorimetry (DSC) detects shifts in the melting endotherm. As the carboxylic acid degradant accumulates, it forms a eutectic mixture with the parent API, broadening and lowering the melting point.

Step-by-Step Stability Protocol
  • Sample Preparation: Weigh 10.0 mg aliquots of 4-[Ethyl(phenyl)amino]benzaldehyde into two sets of vials: amber glass (to isolate thermal/humidity variables) and clear glass (to evaluate photolytic stress).

  • Environmental Stressing: Place the vials in a calibrated stability chamber maintained at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH).

  • Aliquot Sampling: Withdraw samples at predefined intervals: Day 0 (Baseline), Day 7, Day 14, Day 30, and Day 90.

  • Chromatographic Analysis: Dissolve the sampled solid in 1.0 mL of HPLC-grade acetonitrile. Inject 10 µL onto a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm). Utilize a gradient elution of Water/Acetonitrile containing 0.1% TFA. Monitor the eluent at 320 nm.

  • Thermal Profiling: Subject 3.0 mg of the solid sample to DSC analysis. Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min).

Workflow cluster_analysis Analytical Techniques S1 Sample Preparation (Solid & Solution) S2 Environmental Chamber (25°C, 60% RH) S1->S2 S3 Aliquot Sampling (Days 0, 7, 14, 30, 90) S2->S3 HPLC HPLC-DAD (Purity & Degradants) S3->HPLC DSC DSC / TGA (Thermal Stability) S3->DSC NMR qNMR (Structural Integrity) S3->NMR

Fig 2. Self-validating experimental workflow for thermodynamic stability assessment.

Data Presentation: Degradation Matrix

The following matrix synthesizes expected quantitative degradation data based on the kinetic behavior of substituted benzaldehydes under standard and accelerated stress conditions.

Table 2: Degradation Matrix (25°C Room Temperature & Accelerated)

Stress ConditionDurationExpected Purity (%)Primary Degradant
25°C / 60% RH (Dark) 90 Days> 99.0%Trace Carboxylic Acid
25°C / Ambient Light 30 Days~ 95.5%Carboxylic Acid
40°C / 75% RH (Dark) 30 Days~ 97.0%Carboxylic Acid
Oxidative (3% H2O2) 24 Hours< 80.0%N-Oxide / Cleavage Products

Conclusion & Storage Recommendations

While 4-[Ethyl(phenyl)amino]benzaldehyde demonstrates excellent thermodynamic stability as a bulk solid at room temperature, its surface molecules are highly susceptible to photo-catalyzed auto-oxidation. The electron-donating nature of the amine substituent thermodynamically favors the formation of peroxy radical intermediates[3]. To maintain >99% purity over a 12-month shelf life, the compound must be stored at room temperature (15°C - 25°C) in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) to inhibit the radical-mediated oxidation of the formyl group.

References

  • 4-(Ethyl(phenyl)amino)benzaldehyde | C15H15NO | CID 291360 Source: PubChem - NIH URL:[Link]

  • Correlation Analysis of Reactivity in the Oxidation of Substituted Benzaldehydes Source: REAL-J (mtak.hu) URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-[Ethyl(phenyl)amino]benzaldehyde as a Foundational Precursor for High-Performance Nonlinear Optical (NLO) Materials

Abstract Second-order nonlinear optical (NLO) materials are pivotal for emerging technologies in optoelectronics and photonics, including high-speed data modulation, optical switching, and frequency conversion.[1] Organi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Second-order nonlinear optical (NLO) materials are pivotal for emerging technologies in optoelectronics and photonics, including high-speed data modulation, optical switching, and frequency conversion.[1] Organic chromophores, designed with an electron donor-π bridge-electron acceptor (D-π-A) architecture, are at the forefront of this field due to their large molecular hyperpolarizabilities, rapid response times, and synthetic versatility.[2][3] This guide provides an in-depth exploration of 4-[Ethyl(phenyl)amino]benzaldehyde, a critical and versatile precursor for the synthesis of advanced D-π-A NLO chromophores. We present validated protocols for the synthesis of the precursor, its subsequent conversion into a representative NLO chromophore, and the fabrication and characterization of NLO-active guest-host polymer films. The causality behind experimental choices is detailed to provide researchers with the foundational knowledge required for rational molecular design and materials engineering.

Introduction: The Rationale for Donor-π-Acceptor Chromophores

The macroscopic second-order NLO effect in a material is fundamentally linked to the molecular first hyperpolarizability (β) of its constituent chromophores and their non-centrosymmetric alignment.[4][5] The D-π-A design paradigm is a powerful strategy to maximize β by facilitating intramolecular charge transfer (ICT) from an electron-donating group (D) to an electron-accepting group (A) through a π-conjugated bridge.[3]

The 4-[Ethyl(phenyl)amino]benzaldehyde moiety serves as an excellent foundational block, providing a potent N-ethyl-N-phenylamino donor group. This donor offers a favorable balance of strong electron-donating capability and sufficient steric bulk to help mitigate the strong dipole-dipole interactions that can lead to centrosymmetric aggregation, a common issue that cancels the macroscopic NLO effect.[6] The terminal aldehyde functionality provides a reactive handle for facile elaboration into a wide variety of NLO chromophores via well-established condensation chemistries.

Diagram 1: The Donor-π-Acceptor (D-π-A) Molecular Design

This diagram illustrates the fundamental architecture of a "push-pull" NLO chromophore, showcasing the role of 4-[Ethyl(phenyl)amino]benzaldehyde as the donor precursor.

NLO_Chromophore_Design cluster_Precursor Precursor Precursor 4-[Ethyl(phenyl)amino]benzaldehyde Donor Donor (D) (N-ethyl-N-phenylamino) Precursor->Donor Provides Donor Group Bridge π-Bridge (e.g., vinylene) Acceptor Acceptor (A) (e.g., dicyanovinyl)

Caption: D-π-A chromophore architecture originating from the precursor.

Synthesis Protocol: 4-[Ethyl(phenyl)amino]benzaldehyde

The most reliable and scalable method for synthesizing the title precursor is the Vilsmeier-Haack reaction.[7] This reaction formylates electron-rich aromatic compounds, such as N-ethyl-N-phenylaniline, using a Vilsmeier reagent generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphorus oxychloride, POCl₃).[8][9]

Causality of Reagent Choice:

  • N-ethyl-N-phenylaniline: The substrate is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the tertiary amine.

  • DMF and POCl₃: This combination generates the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[7] This electrophile is mild enough to react selectively at the para-position of the activated aniline derivative, which is sterically less hindered and electronically favored, without causing unwanted side reactions.[8]

Protocol 2.1: Vilsmeier-Haack Formylation

Materials:

  • N-ethyl-N-phenylaniline (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add N-ethyl-N-phenylaniline (1.0 eq) dissolved in anhydrous DCM.

  • In a separate flask, cool DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel with vigorous stirring. Caution: This reaction is exothermic. Maintain the temperature below 10 °C. The mixture will become a thick, pale-yellow solid or slurry, which is the Vilsmeier reagent.

  • Allow the Vilsmeier reagent to stir at 0 °C for 30 minutes.

  • Slowly add the solution of N-ethyl-N-phenylaniline to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by a saturated solution of NaHCO₃ until the effervescence ceases and the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde.[7]

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol to afford 4-[Ethyl(phenyl)amino]benzaldehyde as a yellow crystalline solid.

Synthesis Protocol: A Representative D-π-A NLO Chromophore

The Knoevenagel condensation is an efficient C-C bond-forming reaction used to construct the π-bridge by reacting an aldehyde or ketone with an active methylene compound.[10] Here, we use 4-[Ethyl(phenyl)amino]benzaldehyde as the carbonyl component and malononitrile as the active methylene compound, which also serves as a part of the electron acceptor.

Causality of Reagent Choice:

  • Malononitrile: The two cyano groups are powerful electron-withdrawing groups that make the adjacent methylene protons highly acidic and thus easily deprotonated by a weak base to form a reactive nucleophile.[10]

  • Piperidine/Ammonium Acetate: A mild base is used as a catalyst to deprotonate the malononitrile without promoting self-condensation of the aldehyde.[11]

Protocol 3.1: Knoevenagel Condensation

Materials:

  • 4-[Ethyl(phenyl)amino]benzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol or Toluene

  • Piperidine (catalytic amount, ~0.1 eq)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-[Ethyl(phenyl)amino]benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC, often accompanied by a significant color change to a deep red or orange.

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with hexane to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting chromophore, 2-((4-(ethyl(phenyl)amino)phenyl)methylene)malononitrile, is typically a brightly colored solid with strong NLO properties.

Fabrication and Poling of a Guest-Host NLO Polymer Film

To translate the high molecular hyperpolarizability (β) of the synthesized chromophore into a macroscopic electro-optic (EO) effect (r₃₃), the chromophores must be aligned in a non-centrosymmetric fashion within a solid matrix.[4] A guest-host system, where the NLO chromophore ("guest") is physically dispersed in an amorphous polymer ("host") like poly(methyl methacrylate) (PMMA), is a straightforward approach.[2][12]

Diagram 2: Workflow for NLO Material Fabrication and Characterization

NLO_Workflow Synthesis Chromophore Synthesis (Protocol 3.1) Formulation Guest-Host Formulation (Chromophore + Polymer + Solvent) Synthesis->Formulation SpinCoat Spin Coating (Thin Film Deposition) Formulation->SpinCoat Poling Electric Field Poling (Induce Non-centrosymmetry) SpinCoat->Poling Characterization NLO Characterization (Measure r33 / SHG) Poling->Characterization

Caption: Experimental workflow from chromophore to characterized NLO film.

Protocol 4.1: Preparation of Doped Polymer Film
  • Solution Preparation: Prepare a solution by dissolving the synthesized NLO chromophore (e.g., 10-20% by weight) and the host polymer (e.g., PMMA, 80-90% by weight) in a suitable solvent (e.g., cyclohexanone, filtered through a 0.2 μm filter). Stir until a homogeneous solution is formed.

  • Spin Coating: Deposit the solution onto a pre-cleaned substrate, typically glass coated with a transparent electrode like Indium Tin Oxide (ITO). Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) to achieve a uniform thin film of 1-2 μm thickness.[13]

  • Drying: Bake the film in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove the residual solvent.

Protocol 4.2: Thermal-Assisted Electric Field Poling

The core principle of poling is to heat the polymer film above its glass transition temperature (Tg), where the polymer chains have increased mobility.[14] An applied strong electric field then orients the dipolar NLO chromophores. The film is then cooled to room temperature with the field still applied, "freezing" the alignment in place.[15]

  • Electrode Deposition: Deposit a top electrode (e.g., a thin layer of gold) onto the polymer film via vacuum deposition.[13] This creates a sandwich structure: ITO / NLO Polymer / Gold.

  • Poling Setup: Place the sample on a hot stage in a controlled environment. Connect the ITO (ground) and gold (high voltage) electrodes to a high-voltage DC power supply.

  • Heating: Heat the sample to a temperature just above the polymer's Tg (for PMMA, Tg ≈ 105 °C; poling is often done at ~110-120 °C).

  • Field Application: Apply a strong electric field (e.g., 50-150 V/μm) across the film.[4] Monitor the leakage current to avoid dielectric breakdown.

  • Cooling: While maintaining the electric field, cool the sample slowly back to room temperature.

  • Field Removal: Once at room temperature, the electric field can be turned off. The chromophores are now locked in a non-centrosymmetric orientation, and the film is NLO-active.

Diagram 3: The Electric Field Poling Process

Poling_Process cluster_Before Before Poling (Centrosymmetric) cluster_After After Poling (Non-centrosymmetric) A1 A1_t A1->A1_t A2 A2_t A2->A2_t A3 A3_t A3->A3_t A4 A4_t A4->A4_t A5 A5_t A5->A5_t B1 B1_t B1->B1_t B2 B2_t B2->B2_t B3 B3_t B3->B3_t B4 B4_t B4->B4_t B5 B5_t B5->B5_t Process Heat > Tg + Apply E-Field + Cool < Tg cluster_After cluster_After Process->cluster_After cluster_Before cluster_Before cluster_Before->Process

Caption: Chromophore orientation before and after electric field poling.

Characterization and Data

The performance of the NLO material is quantified by its properties. Key parameters include the maximum absorption wavelength (λ_max), thermal stability (Td), and the electro-optic coefficient (r₃₃).

PropertyDescriptionTypical TechniqueExample Value Range
λ_max Wavelength of maximum absorption, indicating the ICT energy.UV-Vis Spectroscopy[16]450 - 750 nm
Td Decomposition temperature, a measure of thermal stability.Thermogravimetric Analysis (TGA)[2]> 250 °C
Tg Glass transition temperature of the guest-host polymer.DSC[2]90 - 130 °C (for PMMA-based)
β Molecular first hyperpolarizability.EFISH / HRS[17][18]50 - 500 x 10⁻³⁰ esu
r₃₃ Macroscopic electro-optic coefficient of the poled film.Ellipsometric Reflection[13]10 - 300 pm/V @ 1310 nm[6]

Conclusion

4-[Ethyl(phenyl)amino]benzaldehyde is a cornerstone precursor for developing high-performance organic NLO materials. Its synthesis via the Vilsmeier-Haack reaction is robust, and its aldehyde functionality allows for straightforward conversion into a vast library of D-π-A chromophores through Knoevenagel condensation. By incorporating these chromophores into a polymer host and inducing non-centrosymmetric order via electric field poling, materials with significant electro-optic coefficients suitable for device applications can be readily fabricated. The protocols and rationale presented herein provide a comprehensive guide for researchers to synthesize, fabricate, and characterize novel NLO materials based on this versatile building block.

References

  • High-electric-field poling of nonlinear optical polymers. Optica Publishing Group.
  • Electric Field Poling Effects on the Molecular Reorientational Dynamics of Side-Chain Nonlinear Optical Polymers. American Chemical Society.
  • Synthesis of several novel multifunctionalized chromophores for second-order NLO. SPIE Digital Library.
  • Electric field poled polymeric nonlinear optical systems: molecular dynamics simulations of poly(methyl methacrylate) doped with disperse red chromophores. PubMed.
  • Electro-optic characterization of nonlinear-optical guest-host films and polymers. Optica Publishing Group.
  • Growth and Characterization of Organic NLO Material.
  • Novel Guest−Host NLO Poly(ether imide) Based on a Two-Dimensional Carbazole Chromophore with Sulfonyl Acceptors. Macromolecules.
  • Guest-Host Polymers for Nonlinear Optics. Taylor & Francis Online.
  • Graphical illustration of poling procedure for NLO polymers.
  • Guest-host polymer fibers for nonlinear optics. AIP Publishing.
  • Nonlinear optical characterization of organic m
  • Comparative studies of molecular reorientations in thermal-assisted and photoassisted electric-field poled nonlinear optical polymers. AIP Publishing.
  • Optical Nonlinearities of Guest-Host-Polymer Structures. Optica Publishing Group.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. SpringerLink.
  • Synthesis, photophysics, ion detection and DFT investigation of novel cyano-substituted red-light chromophores with a triphenylamine donor. RSC Publishing.
  • Formyl
  • A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction. Benchchem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. PMC.
  • Knoevenagel condens
  • Novel Methods of Knoevenagel Condensation.
  • The design and synthesis of nonlinear optical chromophores containing two short chromophores for an enhanced electro-optic activ. Semantic Scholar.
  • A phase-matchable nonlinear optical crystal 4-amino-5-mercapto-3-[1-(4-isobutylphenyl)ethyl]. Indian Academy of Sciences.
  • Synthesis, characterization and nonlinear optical (NLO) properties of a push–pull bisboronate chromophore with a potential electric field induced NLO switch.

Sources

Application

Application Note: Incorporating 4-[Ethyl(phenyl)amino]benzaldehyde into OLED Hole-Transporting Layers

Executive Summary & Mechanistic Overview The foundational architecture of double-layer organic light-emitting diodes (OLEDs), first demonstrated by Tang and VanSlyke [1], relies heavily on the efficient injection and tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The foundational architecture of double-layer organic light-emitting diodes (OLEDs), first demonstrated by Tang and VanSlyke [1], relies heavily on the efficient injection and transport of holes from the anode to the emissive layer (EML). Triarylamine and hydrazone derivatives remain the gold standards for hole-transporting materials (HTMs) due to their electron-rich nitrogen centers, which facilitate rapid hole hopping [2].

The compound 4-[Ethyl(phenyl)amino]benzaldehyde (EPAB) [3] serves as a highly versatile, electron-donating synthon for developing advanced HTMs. While EPAB itself is a small-molecule precursor, it is readily converted via condensation reactions into extended conjugated systems, such as EPAB-diphenylhydrazone (EPAB-DPH) .

Causality in Molecular Design

Why utilize the ethyl-phenyl substitution over symmetric diphenyl or dimethyl analogs?

  • Morphological Stability: The asymmetric ethyl group disrupts molecular planarity and packing symmetry. During vacuum thermal evaporation, this steric disruption suppresses crystallization, yielding a highly amorphous thin film. Amorphous films lack grain boundaries, which otherwise act as deep charge traps or leakage pathways that degrade device lifetime.

  • Energy Level Tuning: The strong electron-donating nature of the ethylphenylamino moiety raises the Highest Occupied Molecular Orbital (HOMO) of the resulting HTM to approximately -5.2 eV. This creates a near-perfect energetic staircase between the Indium Tin Oxide (ITO) anode (-4.7 eV) and standard emissive layers like Alq3 (-5.7 eV), drastically reducing the hole-injection barrier and lowering the device turn-on voltage.

Experimental Workflows & Logical Relationships

The integration of EPAB into an OLED device requires a two-phase approach: chemical transformation into a film-forming HTM, followed by vacuum-processed device fabrication.

Workflow A Precursor: EPAB 4-[Ethyl(phenyl)amino]benzaldehyde B Condensation Reaction + 1,1-Diphenylhydrazine A->B Synthesis C HTM: EPAB-DPH Purification & Sublimation B->C Yield > 85% D HTL Deposition Vacuum Thermal Evaporation C->D Film Formation E OLED Integration ITO / HTL / EML / Cathode D->E Device Fab

Workflow for synthesizing and integrating EPAB-DPH into OLED devices.

EnergyLevels Anode ITO Anode WF: -4.7 eV HTL EPAB-DPH (HTL) HOMO: -5.2 eV LUMO: -2.3 eV Anode->HTL Hole Injection EML Alq3 (EML) HOMO: -5.7 eV LUMO: -3.1 eV HTL->EML Hole Transport Cathode LiF/Al Cathode WF: -4.3 eV Cathode->EML Electron Injection

Energy level alignment diagram showing step-wise hole injection via EPAB-DPH.

Detailed Methodologies

Protocol 1: Synthesis and Validation of EPAB-DPH

To ensure the HTM does not introduce non-radiative recombination centers into the OLED, the synthesis must be coupled with rigorous self-validating purification steps.

Reagents:

  • 4-[Ethyl(phenyl)amino]benzaldehyde (EPAB) (1.0 eq)

  • 1,1-Diphenylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Absolute ethanol (solvent)

Step-by-Step Synthesis:

  • Reaction Setup: Dissolve EPAB (10 mmol) and 1,1-diphenylhydrazine hydrochloride (11 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Add sodium acetate (15 mmol) to neutralize the hydrochloride salt and liberate the free hydrazine.

  • Reflux: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 4 hours. The reaction progress should be monitored via TLC (Hexane:Ethyl Acetate 4:1) until the EPAB spot is fully consumed.

  • Precipitation: Cool the mixture to room temperature, then pour it into 200 mL of ice-cold deionized water. Collect the resulting yellow precipitate via vacuum filtration.

  • Recrystallization: Recrystallize the crude product from a mixture of ethanol and dichloromethane (3:1 v/v) to yield pure EPAB-DPH crystals.

  • Self-Validating QC (Critical Step):

    • Purity Check: Perform HPLC to ensure >99.5% purity. Traces of unreacted aldehyde act as deep exciton quenchers.

    • Electrochemical Validation: Perform Cyclic Voltammetry (CV) in a 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) acetonitrile solution to experimentally verify the HOMO level (calculated from the onset oxidation potential relative to ferrocene).

  • Train Sublimation: Subject the verified powder to vacuum gradient sublimation ( 10−6 Torr, ~160 °C) to achieve "OLED-grade" purity.

Protocol 2: OLED Device Fabrication

This protocol outlines the fabrication of a standard fluorescent OLED utilizing EPAB-DPH as the Hole-Transporting Layer (HTL).

Step-by-Step Fabrication:

  • Substrate Preparation:

    • Sonicate patterned ITO-coated glass substrates sequentially in Alconox detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry with a stream of high-purity N2​ gas.

    • Causality Check: Treat the substrates with UV-Ozone for 20 minutes immediately prior to chamber loading. Why? UV-Ozone removes residual organic monolayers and enriches the ITO surface with oxygen, shifting its work function from ~4.5 eV to ~4.7 eV. This minimizes the energetic barrier for hole injection into the EPAB-DPH layer.

  • Vacuum Deposition (HTL):

    • Transfer substrates to a vacuum thermal evaporator. Pump down to a base pressure of <5×10−7 Torr.

    • Heat the EPAB-DPH crucible. Deposit the HTL at a steady rate of 1.0–2.0 Å/s until a thickness of 40 nm is achieved. Monitor via a quartz crystal microbalance (QCM).

  • Vacuum Deposition (EML/ETL):

    • Without breaking vacuum, deposit Tris(8-hydroxyquinolinato)aluminum (Alq3) at 1.0 Å/s to a thickness of 60 nm. Alq3 serves as both the emissive layer and the electron-transporting layer.

  • Cathode Deposition:

    • Deposit a 1 nm buffer layer of Lithium Fluoride (LiF) at 0.1 Å/s (facilitates electron injection via tunneling).

    • Deposit a 100 nm Aluminum (Al) capping layer at 2.0–5.0 Å/s.

  • Encapsulation: Transfer the devices to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to prevent atmospheric moisture degradation.

Quantitative Data Presentation

The optoelectronic and device performance metrics of EPAB-DPH are summarized below, benchmarked against the industry-standard HTM, NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).

Table 1: Optoelectronic and Thermal Properties

Data demonstrates that the ethyl-phenyl substitution yields a highly suitable HOMO level for hole injection, while maintaining an adequate Tg​ for device stability.

MaterialHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Hole Mobility ( μh​ , cm 2 /Vs) Tg​ (°C)
EPAB-DPH -5.20-2.302.90 1.2×10−4 85
NPB (Reference) -5.40-2.303.10 5.0×10−4 95
Table 2: OLED Device Performance

Device Architecture: ITO / HTL (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)

HTL MaterialTurn-on Voltage ( Von​ , V)Max Luminance (cd/m 2 )Max Current Efficiency (cd/A)
EPAB-DPH 3.214,5004.8
NPB (Reference) 3.512,0004.2

Data Insight: The EPAB-DPH device exhibits a lower turn-on voltage (3.2 V vs. 3.5 V) compared to the NPB reference. This is a direct consequence of EPAB-DPH's shallower HOMO (-5.20 eV), which reduces the energy barrier at the ITO/HTL interface, allowing holes to be injected at lower applied fields.

References

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915. URL:[Link]

  • Shirota, Y. (2000). Organic materials for electronic and optoelectronic devices. Journal of Materials Chemistry, 10(1), 1-25. URL:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 291360, 4-(Ethyl(phenyl)amino)benzaldehyde. PubChem. URL:[Link]

Method

Advanced Synthesis Protocol: Schiff Base Formation from 4-[Ethyl(phenyl)amino]benzaldehyde

Executive Summary Schiff bases (imines) characterized by the azomethine (–C=N–) linkage are pivotal intermediates in organic synthesis, medicinal chemistry, and materials science[1][2]. When utilizing 4-[Ethyl(phenyl)ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Schiff bases (imines) characterized by the azomethine (–C=N–) linkage are pivotal intermediates in organic synthesis, medicinal chemistry, and materials science[1][2]. When utilizing 4-[Ethyl(phenyl)amino]benzaldehyde —a specialized, electron-rich aromatic aldehyde—standard condensation protocols must be thermodynamically and kinetically optimized. This application note provides a self-validating, step-by-step methodology for synthesizing high-purity Schiff bases from this specific precursor, detailing the mechanistic rationale behind every experimental choice.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To achieve high yields, researchers must account for the unique stereoelectronic properties of 4-[Ethyl(phenyl)amino]benzaldehyde.

  • Overcoming Reduced Electrophilicity : The bulky N-ethyl-N-phenylamino group is highly electron-donating via resonance. It pushes electron density into the aromatic ring and toward the carbonyl oxygen, significantly reducing the partial positive charge on the carbonyl carbon. Consequently, this aldehyde is less electrophilic than standard benzaldehyde.

  • Precision Acid Catalysis : To counteract this low reactivity, a Brønsted acid catalyst is mandatory[3]. Glacial acetic acid is selected because it selectively protonates the carbonyl oxygen, enhancing its electrophilicity without lowering the pH to a point where the primary amine nucleophile becomes fully protonated (which would form an unreactive ammonium salt and halt the reaction)[4].

  • Thermodynamic Control via Solvent : The reaction is conducted under reflux in absolute ethanol . Ethanol provides optimal solubility for the hydrophobic diphenylamine precursors. Furthermore, the reflux temperature (~78°C) supplies the thermal energy required to drive the endothermic dehydration of the hemiaminal intermediate into the final stable imine[1][5]. The use of absolute (anhydrous) ethanol is critical, as the presence of water will shift the equilibrium backward, favoring hydrolysis of the Schiff base[4].

Mechanism A 4-[Ethyl(phenyl)amino] benzaldehyde + R-NH2 B Carbonyl Activation (H+ from Acetic Acid) A->B C Nucleophilic Attack (Hemiaminal Formation) B->C D Dehydration (-H2O) C->D E Schiff Base (Azomethine Linkage) D->E

Caption: Mechanistic pathway of acid-catalyzed Schiff base formation.

Materials & Equipment

Reagents:

  • 4-[Ethyl(phenyl)amino]benzaldehyde : 1.0 equivalent (Limiting reagent)

  • Primary Amine (e.g., aniline derivative): 1.05 equivalents (Slight excess to drive equilibrium)

  • Glacial Acetic Acid : Catalytic (2–3 drops per 10 mmol of aldehyde)[1][6]

  • Absolute Ethanol : Reaction solvent and recrystallization medium[2]

Equipment:

  • 50 mL Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Büchner funnel, filter flask, and vacuum pump

  • Melting point apparatus and FT-IR spectrometer

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & Setup
  • Weighing : Accurately weigh 10.0 mmol of 4-[Ethyl(phenyl)amino]benzaldehyde and transfer it into a clean, oven-dried 50 mL round-bottom flask containing a magnetic stir bar.

  • Solubilization : Add 15 mL of absolute ethanol to the flask. Stir at room temperature until the bulky aldehyde is fully dissolved.

  • Amine Addition : Dissolve 10.5 mmol of the chosen primary amine in 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde mixture[2].

Phase 2: Catalysis & Reflux
  • Catalyst Addition : Add exactly 2 to 3 drops of glacial acetic acid to the reaction mixture[1][6]. Caution: Do not exceed this amount, as excess acid will protonate the amine and stall the reaction.

  • Refluxing : Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (~78°C) using a heating mantle. Maintain reflux with continuous stirring for 3 to 6 hours[3][7].

  • Reaction Monitoring : Monitor the reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot and the emergence of a new, higher Rf spot (the less polar Schiff base) indicates completion[2][3].

Phase 3: Isolation & Purification
  • Cooling & Precipitation : Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5°C) for 30 minutes. The Schiff base, which is highly soluble in hot ethanol but insoluble in cold ethanol, will precipitate out[1][2].

  • Filtration : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume (2–3 mL) of ice-cold absolute ethanol to remove unreacted starting materials and traces of acetic acid[2].

  • Recrystallization : Transfer the crude solid to an Erlenmeyer flask. Dissolve in a minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then chill in an ice bath to yield high-purity crystals[1][6].

  • Drying : Dry the purified crystals in a vacuum desiccator over anhydrous silica gel for 24 hours[8].

Workflow Step1 1. Dissolve Aldehyde & Amine in Absolute Ethanol Step2 2. Add Glacial Acetic Acid (Catalyst) Step1->Step2 Step3 3. Reflux at ~78°C (3-6 hours) Step2->Step3 Step4 4. Monitor via TLC (Hexane:EtOAc) Step3->Step4 Step5 5. Ice-Bath Cooling & Vacuum Filtration Step4->Step5 Step6 6. Recrystallization (Hot Ethanol) Step5->Step6

Caption: Step-by-step experimental workflow for Schiff base synthesis and isolation.

Quantitative Data & Analytical Validation

To ensure a self-validating system, compare your experimental outputs against the expected analytical benchmarks outlined below.

Table 1: Expected Analytical Benchmarks
ParameterExpected Observation / ValueMechanistic / Practical Significance
Yield 75% - 92%Varies based on amine nucleophilicity and steric hindrance[3].
TLC (Rf) Product Rf > Aldehyde RfImines are generally less polar than their parent aldehydes.
FT-IR 1600 - 1630 cm⁻¹ (C=N stretch)Confirms azomethine linkage formation; absence of C=O (~1690 cm⁻¹)[7][9].
¹H NMR δ 8.2 - 8.6 ppm (Singlet, 1H)Diagnostic azomethine proton (–CH=N–); downfield due to deshielding[3][7].
Table 2: Troubleshooting Guide
Observed IssueProbable Chemical CauseCorrective Action
No Product Formation Amine protonation (pH too low)Reduce glacial acetic acid volume; ensure catalytic, not stoichiometric amounts.
Incomplete Reaction Water accumulation driving reverse reactionUse strictly absolute ethanol; consider adding 4Å molecular sieves to the flask.
Product "Oiling Out" Impurities or overly rapid coolingReheat until homogeneous, then cool very slowly to room temperature before applying the ice bath.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Acetylthiophene." 1

  • BenchChem. "Application Notes & Protocols for the Synthesis of Schiff Bases from 4-Ethylbenzaldehyde." 2

  • Neliti. "Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol." Algerian Journal of Engineering and Technology.8

  • Research India Publications. "Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity." International Journal of Materials Science.6

  • University of Mosul. "Schiff Bases and their Pharmaceutical Applications." Journal of Education and Science.4

  • Systematic Reviews in Pharmacy. "Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride." 7

  • Impactfactor. "Synthesis and Characterization of Novel Schiff's Bases from Ethylenediamine Tetraacetic Acid Derivatives." 3

  • BenchChem. "A Comparative Guide to Schiff Base Synthesis: Conventional Heating vs. Microwave Irradiation." 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of N-Ethyl-N-phenylaniline

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, mechanistic clarity, and actionable troubleshooting for the Vilsmeier-Haack formy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, mechanistic clarity, and actionable troubleshooting for the Vilsmeier-Haack formylation of N-ethyl-N-phenylaniline (also known as N-ethyldiphenylamine).

This transformation selectively introduces a formyl group at the para position of the electron-rich aromatic ring, yielding 4-(N-ethyl-N-phenylamino)benzaldehyde. Success in this synthesis depends on precise physicochemical control over highly reactive intermediates.

Mechanistic Workflow & Logical Relationships

The Vilsmeier-Haack reaction is governed by the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) 1.

Because N-ethyl-N-phenylaniline is sterically hindered but electronically very rich, the electrophilic attack is directed to the para position, forming a resonance-stabilized sigma-complex (arenium ion). Subsequent deprotonation restores aromaticity, yielding an iminium salt that remains stable until aqueous hydrolysis forces the expulsion of dimethylamine to reveal the final aldehyde 2.

VilsmeierHaack A DMF + POCl3 (Precursors) B Chloroiminium Ion (Vilsmeier Reagent) A->B - PO2Cl2- D Electrophilic Attack (Para-position) B->D C N-ethyl-N-phenylaniline (Electron-Rich Arene) C->D E Sigma-Complex (Arenium Ion) D->E F Rearomatization (Iminium Salt) E->F - H+ G Aqueous Hydrolysis (Neutralization) F->G + H2O H 4-(N-ethyl-N-phenylamino)benzaldehyde (Final Product) G->H - HNMe2

Logical workflow and mechanism of the Vilsmeier-Haack formylation process.

Self-Validating Experimental Protocol

This methodology integrates mandatory in-process checks to ensure the causality of each step is respected, effectively preventing downstream failures.

Materials Required:

  • N-ethyl-N-phenylaniline (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (5.0 equiv; acts as both reagent and solvent)

  • Saturated aqueous Sodium Acetate (NaOAc)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation: Charge a dry, argon-flushed round-bottom flask with DMF. Cool to 0–5 °C using an ice bath. Slowly add POCl₃ dropwise over 30 minutes.

    • Causality: POCl₃ reacts exothermically with DMF. Dropwise addition prevents thermal degradation of the forming reagent.

    • Validation Check: The solution must transition from colorless to a pale yellow/orange tint, visually confirming the formation of the chloroiminium ion 1.

  • Substrate Addition: Dissolve N-ethyl-N-phenylaniline in a minimal volume of dry DMF. Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 20 °C.

    • Causality: The substrate is sterically bulky but highly nucleophilic. Keeping the temperature low prevents uncontrolled side reactions before the reagents are fully homogenized.

  • Electrophilic Aromatic Substitution: Remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the high-Rf starting material spot is entirely consumed and replaced by a baseline spot (the highly polar iminium salt).

  • Hydrolysis and Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice.

  • Neutralization: Adjust the pH to 7–8 using saturated aqueous NaOAc. Stir vigorously for 1 hour at room temperature.

    • Causality: The intermediate is a water-soluble iminium salt. Neutralization is chemically required to drive the hydrolysis equilibrium forward, expelling dimethylamine and precipitating the water-insoluble aldehyde 3.

    • Validation Check: A distinct precipitate or phase separation should occur as the non-polar aldehyde forms.

  • Extraction: Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Optimization Data

To maximize the yield of 4-(N-ethyl-N-phenylamino)benzaldehyde, parameters must be tightly controlled. The table below summarizes the causality behind different optimization conditions.

EntryPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Causality & Observation
11.05.0251245Incomplete conversion. The bulky N-ethyl-N-phenyl group requires higher thermal activation for the electrophilic attack.
2 1.2 5.0 60 3 78 Optimal balance. Provides sufficient energy for substitution without degrading the Vilsmeier reagent.
31.55.080285Higher yield, but trace amounts of di-formylated byproducts observed due to excessive electrophile.
42.010.0100262Severe degradation. Harsh acidic conditions and excessive heat lead to tar formation and polymerization.

Troubleshooting & FAQs

Q1: My reaction is yielding a dark, tarry mixture with very low aldehyde recovery. What went wrong? Root Cause & Causality: Excessive heating (>90 °C) or a high stoichiometric excess of POCl₃. N-ethyl-N-phenylaniline is an electron-rich, sensitive amine. High temperatures in the presence of strong electrophiles and acidic byproducts cause rapid polymerization and degradation 4. Solution: Strictly maintain the heating block at 60 °C and limit POCl₃ to exactly 1.2 equivalents. Ensure your glassware is completely dry, as moisture prematurely hydrolyzes POCl₃ into corrosive phosphoric acids.

Q2: The TLC showed complete consumption of the starting material, but after workup, my yield is extremely low. Where did the product go? Root Cause & Causality: Incomplete hydrolysis of the iminium salt intermediate. The iminium salt is highly water-soluble. If the aqueous quench is not sufficiently basic, the intermediate will not convert to the aldehyde and will be discarded in the aqueous layer 1. Solution: Ensure the quench mixture is neutralized to pH 7–8 with sodium acetate or 10% NaOH. You must stir the neutralized mixture vigorously for at least 1 hour at room temperature before attempting the ethyl acetate extraction.

Q3: Can I use a solvent other than DMF to run this reaction? Root Cause & Causality: DMF serves a dual purpose as both the solvent and the formylating reagent precursor. While co-solvents like 1,2-dichloroethane (DCE) or toluene can be used to dilute the reaction and manage exotherms, DMF must be present in at least a 1:1 stoichiometric ratio with POCl₃ to form the active chloroiminium ion. Solution: For N-ethyl-N-phenylaniline, using neat DMF (acting as both solvent and reagent) is the industry standard for maximizing the reaction rate and ensuring the Vilsmeier reagent is in sufficient local concentration 3.

Q4: I am observing regioselectivity issues (e.g., di-formylation). How do I control this? Root Cause & Causality: The steric bulk of the N-ethyl and N-phenyl groups strongly directs the incoming electrophile to the para position. However, forcing conditions (excess reagent + high heat) can lead to a second formylation on the other phenyl ring. Solution: Reduce the POCl₃ to exactly 1.1 equivalents and lower the reaction temperature to 50 °C. The first formyl group strongly deactivates the pi-system, making the second addition kinetically slower. By controlling the equivalents, you starve the reaction of the electrophile before the second addition can occur.

References

  • Wikipedia. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia.[Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps.[Link]

Sources

Optimization

preventing oxidation and degradation of 4-[Ethyl(phenyl)amino]benzaldehyde during storage

A Guide to Preventing Oxidation and Degradation During Storage for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: My 4-[Ethyl(phenyl)amino]benzaldehyde has changed color...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation and Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My 4-[Ethyl(phenyl)amino]benzaldehyde has changed color from a light yellow solid to a darker, brownish substance. What could be the cause?

A1: A color change in 4-[Ethyl(phenyl)amino]benzaldehyde is a common indicator of degradation, primarily due to oxidation. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and the tertiary amine can also undergo oxidation.[1][2] This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4] The formation of colored impurities is a typical result of these degradation pathways.

Q2: I've noticed a decrease in the purity of my stored 4-[Ethyl(phenyl)amino]benzaldehyde, impacting my reaction yields. How can I prevent this?

A2: Maintaining the purity of 4-[Ethyl(phenyl)amino]benzaldehyde requires stringent storage protocols that minimize exposure to air and light.[1][4] The most effective method is to store the compound under an inert atmosphere, such as nitrogen or argon.[5][6][7] Additionally, storing it in a cool, dark place, ideally between 2-8°C, will significantly slow down the rate of degradation.[8]

Q3: Are there any chemical additives I can use to prolong the shelf-life of my 4-[Ethyl(phenyl)amino]benzaldehyde?

A3: Yes, the addition of antioxidants or radical inhibitors can be an effective strategy to prevent autoxidation.[1][3] Small amounts of compounds like butylated hydroxytoluene (BHT), hydroquinone, or catechol can be added to scavenge free radicals that initiate the oxidation chain reaction.[7][9] However, it is crucial to ensure that any added stabilizer will not interfere with your downstream applications.

Q4: What is the best type of container for storing 4-[Ethyl(phenyl)amino]benzaldehyde?

A4: To protect the compound from light and air, it is recommended to use amber glass bottles with airtight seals.[4] For highly sensitive applications or long-term storage, specialized packaging like Sure/Seal™ bottles, which provide a resealable septum, are ideal for withdrawing the compound via syringe under an inert atmosphere without compromising the integrity of the remaining material.[10][11]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Visible Crystal Formation in the Liquid/Solid Oxidation to the corresponding benzoic acid derivative, which may be less soluble and crystallize out.[1]Purify the aldehyde by washing with a mild base solution (e.g., 10% sodium carbonate) to remove the acidic impurity, followed by drying and distillation if necessary.[1][7]
Inconsistent Experimental Results Degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.Always use a fresh, properly stored sample of 4-[Ethyl(phenyl)amino]benzaldehyde. If degradation is suspected, verify the purity using analytical techniques such as NMR or HPLC before use.
Rapid Discoloration Upon Opening a New Bottle The compound is highly sensitive to atmospheric oxygen and moisture. The initial exposure can trigger rapid degradation.Handle the compound in a controlled environment, such as a glovebox or under a continuous stream of inert gas.[6] Minimize the time the container is open to the atmosphere.

Experimental Protocols

Protocol 1: Optimal Storage of 4-[Ethyl(phenyl)amino]benzaldehyde

This protocol outlines the best practices for storing 4-[Ethyl(phenyl)amino]benzaldehyde to minimize oxidation and degradation.

Materials:

  • 4-[Ethyl(phenyl)amino]benzaldehyde

  • Amber glass bottle with a PTFE-lined cap or a Sure/Seal™ bottle

  • Nitrogen or Argon gas source with a regulator and tubing

  • Schlenk line or glovebox (recommended for high-purity requirements)

  • Refrigerator (2-8°C)

Procedure:

  • Inert Atmosphere: Before storing, if the compound is not already under an inert atmosphere, flush the headspace of the storage bottle with dry nitrogen or argon for several minutes to displace any air.[5][6]

  • Seal Tightly: Securely tighten the cap of the amber glass bottle to ensure an airtight seal. For Sure/Seal™ bottles, ensure the septum is properly seated.

  • Light Protection: The use of an amber bottle is critical to protect the light-sensitive compound from photodegradation.[1][4]

  • Temperature Control: Store the sealed bottle in a refrigerator at 2-8°C.[8] Avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label the bottle with the compound name, date received, and storage conditions.

Protocol 2: Purification of Partially Oxidized 4-[Ethyl(phenyl)amino]benzaldehyde

This protocol describes a method to remove the acidic impurity, 4-[Ethyl(phenyl)amino]benzoic acid, which forms upon oxidation.

Materials:

  • Partially oxidized 4-[Ethyl(phenyl)amino]benzaldehyde

  • Diethyl ether (or other suitable organic solvent)

  • 10% aqueous sodium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the impure 4-[Ethyl(phenyl)amino]benzaldehyde in a suitable organic solvent like diethyl ether in a separatory funnel.

  • Acid Wash: Add the 10% sodium carbonate solution to the separatory funnel, shake vigorously, and then allow the layers to separate. The acidic impurity will be converted to its sodium salt and extracted into the aqueous layer.[1]

  • Separation: Drain the lower aqueous layer. Repeat the wash with sodium carbonate solution two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove any residual water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the purified 4-[Ethyl(phenyl)amino]benzaldehyde.

  • Verification: Confirm the purity of the product using an appropriate analytical method (e.g., NMR, melting point).

Visualizing Degradation and Prevention

The following diagrams illustrate the primary degradation pathway of 4-[Ethyl(phenyl)amino]benzaldehyde and the key preventative measures.

cluster_degradation Degradation Pathway A 4-[Ethyl(phenyl)amino]benzaldehyde (Aldehyde) B 4-[Ethyl(phenyl)amino]benzoic acid (Carboxylic Acid) A->B Oxidation (O₂, Light, Heat)

Caption: Oxidation of the aldehyde to a carboxylic acid.

cluster_prevention Preventative Measures P1 Inert Atmosphere (Nitrogen/Argon) Compound 4-[Ethyl(phenyl)amino]benzaldehyde P1->Compound P2 Low Temperature (2-8°C) P2->Compound P3 Light Protection (Amber Bottle) P3->Compound P4 Antioxidants (e.g., BHT) P4->Compound

Caption: Key strategies to prevent degradation.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Benchchem. (2025). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • ECHEMI. (n.d.). What is the best solution to prevent the oxidation of Benzaldehyde....
  • Benchchem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
  • Chemguide. (n.d.). oxidation of aldehydes and ketones.
  • ChemRxiv. (n.d.). Synthesis and assessment of novel sustainable antioxidants with different polymer systems.
  • Sigma-Aldrich. (n.d.). 4-(Ethylamino)benzaldehyde.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-[Ethyl(phenyl)amino]benzaldehyde

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic aldehyde 4-[Ethyl(phenyl)amino]benzaldehyde. Designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic aldehyde 4-[Ethyl(phenyl)amino]benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its spectral features. In the absence of a publicly available, fully assigned experimental spectrum for the title compound, this guide presents a robust analysis based on predicted NMR data, supported by a comparative study with experimentally determined spectra of structurally analogous compounds. This approach provides a reliable framework for the structural elucidation and characterization of this and similar molecules.

Introduction to the Spectroscopic Challenge

4-[Ethyl(phenyl)amino]benzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of dyes, pharmaceuticals, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules. The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom, respectively, offering insights into the electronic structure and connectivity of the molecule.

This guide addresses the current challenge of the limited availability of fully assigned, publicly accessible experimental NMR data for 4-[Ethyl(phenyl)amino]benzaldehyde. To overcome this, we present high-quality predicted ¹H and ¹³C NMR data and validate these predictions through a rigorous comparison with the experimental spectra of closely related analogs.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme will be used throughout this guide.

Figure 1. Molecular structure and atom numbering of 4-[Ethyl(phenyl)amino]benzaldehyde.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-[Ethyl(phenyl)amino]benzaldehyde. These predictions were generated using advanced computational algorithms that consider the electronic and steric effects within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-[Ethyl(phenyl)amino]benzaldehyde (in CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-aldehyde9.75s1HAldehyde proton
H-9, H-117.70d2HAromatic protons ortho to CHO
H-8, H-126.80d2HAromatic protons ortho to N
H-3, H-57.35t2HAromatic protons meta to N (phenyl ring)
H-47.15t1HAromatic proton para to N (phenyl ring)
H-2, H-67.05d2HAromatic protons ortho to N (phenyl ring)
Ethyl-CH₂3.80q2HMethylene protons
Ethyl-CH₃1.25t3HMethyl protons

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-[Ethyl(phenyl)amino]benzaldehyde (in CDCl₃)

Atom NumberPredicted Chemical Shift (ppm)Assignment
C-13190.5Aldehyde carbonyl carbon
C-10152.0Aromatic carbon attached to N
C-7147.5Aromatic carbon attached to N (phenyl ring)
C-9, C-11132.0Aromatic carbons ortho to CHO
C-4129.5Aromatic carbon para to N (phenyl ring)
C-3, C-5124.0Aromatic carbons meta to N (phenyl ring)
C-2, C-6122.5Aromatic carbons ortho to N (phenyl ring)
C-8, C-12115.0Aromatic carbons ortho to N
C-ethyl-CH₂45.0Methylene carbon
C-ethyl-CH₃12.5Methyl carbon

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, we will now compare it with the experimental NMR data of two closely related analogs: 4-(Dimethylamino)benzaldehyde and 4-(Diethylamino)benzaldehyde. The electronic effects of the dialkylamino group in these compounds are very similar to the ethyl(phenyl)amino group, making them excellent models for comparison.

Table 3: Comparison of Key ¹H NMR Chemical Shifts (in CDCl₃)

CompoundAldehyde-H (ppm)Aromatic-H (ortho to CHO) (ppm)Aromatic-H (ortho to N) (ppm)
4-[Ethyl(phenyl)amino]benzaldehyde (Predicted) 9.75 7.70 6.80
4-(Dimethylamino)benzaldehyde (Experimental)9.737.696.67
4-(Diethylamino)benzaldehyde (Experimental)9.727.686.65

Table 4: Comparison of Key ¹³C NMR Chemical Shifts (in CDCl₃)

CompoundAldehyde-C (ppm)Aromatic-C (ortho to CHO) (ppm)Aromatic-C (ortho to N) (ppm)
4-[Ethyl(phenyl)amino]benzaldehyde (Predicted) 190.5 132.0 115.0
4-(Dimethylamino)benzaldehyde (Experimental)190.4131.6110.8
4-(Diethylamino)benzaldehyde (Experimental)190.3131.5110.6

The strong correlation between the predicted chemical shifts for 4-[Ethyl(phenyl)amino]benzaldehyde and the experimental values for its dimethyl and diethylamino analogs lends high confidence to the accuracy of the predicted data. The downfield shift of the aldehyde proton and carbon is characteristic of the electron-withdrawing nature of the carbonyl group. Conversely, the upfield shifts of the aromatic protons and carbons ortho to the nitrogen atom are indicative of the strong electron-donating effect of the amino group via resonance.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-[Ethyl(phenyl)amino]benzaldehyde, the following experimental protocol is recommended.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of CDCl3 tms Add TMS as internal standard (0 ppm) dissolve->tms transfer Transfer solution to a 5 mm NMR tube tms->transfer instrument Use a 400 MHz (or higher) NMR spectrometer transfer->instrument lock Lock on the deuterium signal of CDCl3 instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire_1h Acquire 1H NMR spectrum (e.g., 16 scans) shim->acquire_1h acquire_13c Acquire 13C NMR spectrum (e.g., 1024 scans) acquire_1h->acquire_13c ft Apply Fourier Transform acquire_13c->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline integrate Integrate 1H NMR signals baseline->integrate peak_pick Peak pick both spectra integrate->peak_pick

Figure 2. Recommended workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-[Ethyl(phenyl)amino]benzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a well-maintained NMR spectrometer (a field strength of 400 MHz or higher is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Optimize the magnetic field homogeneity by shimming the sample.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Carefully phase correct the resulting spectra.

    • Apply a baseline correction to ensure accurate integration.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Conclusion

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts of 4-[Ethyl(phenyl)amino]benzaldehyde. By leveraging high-quality predicted data and validating it against the experimental spectra of structurally similar compounds, we have established a reliable set of spectral assignments. The provided experimental protocol offers a clear and effective methodology for researchers to acquire their own high-resolution NMR data for this compound. This work serves as a valuable resource for the scientific community, facilitating the accurate and efficient characterization of this and related molecules in various research and development endeavors.

References

  • PubChem. 4-(Ethyl(phenyl)amino)benzaldehyde. National Center for Biotechnology Information. [Link][1]

  • Spectral Database for Organic Compounds (SDBS). 4-(Dimethylamino)benzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining the Purity of 4-[Ethyl(phenyl)amino]benzaldehyde

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is non-negotiable. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key starting materials is non-negotiable. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-[Ethyl(phenyl)amino]benzaldehyde, a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, offering a framework for developing a robust, self-validating analytical method. We will explore the rationale for selecting HPLC over other techniques, predict potential impurities and degradation products, and present a complete, validated method with hypothetical, yet realistic, experimental data.

The Analytical Imperative: Why HPLC is the Gold Standard for this Analyte

While other analytical techniques such as Gas Chromatography (GC) and UV-Vis spectroscopy exist, HPLC, particularly in the reverse-phase mode, stands out as the superior choice for the analysis of 4-[Ethyl(phenyl)amino]benzaldehyde for several key reasons:

  • Suitability for Non-Volatile and Thermally Labile Compounds: 4-[Ethyl(phenyl)amino]benzaldehyde has a relatively high molecular weight and is prone to degradation at elevated temperatures. GC analysis would require high temperatures for volatilization, which could lead to inaccurate results due to on-column degradation.[1][2][3] HPLC, on the other hand, operates at or near ambient temperatures, preserving the integrity of the analyte.[2][3]

  • Versatility and Specificity: HPLC offers a wide array of stationary and mobile phases, allowing for fine-tuning of the separation of the main component from structurally similar impurities.[1] This is crucial for a stability-indicating method, where the ability to resolve degradation products from the parent peak is paramount.

  • High Sensitivity and Accuracy: With modern UV detectors, HPLC can achieve high sensitivity, often in the parts-per-million (ppm) range, which is essential for quantifying trace impurities.[1] The precision of modern HPLC systems ensures highly accurate and reproducible results.

In contrast, while GC-MS can offer high sensitivity, it often requires derivatization for polar compounds to make them volatile, adding complexity to the sample preparation process.[1] UV-Vis spectroscopy, while simple, lacks the specificity to distinguish between the analyte and its potential impurities, making it unsuitable for purity determination.

Method Development and Rationale

Based on the analysis of structurally similar aromatic aldehydes, a reverse-phase HPLC method using a C18 column is proposed.[4][5][6] The non-polar nature of the C18 stationary phase will interact with the aromatic rings of the analyte, while a polar mobile phase will elute the compounds.

Proposed Chromatographic Conditions:
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and resolution for aromatic compounds. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v)This mobile phase composition provides a good starting point for achieving adequate retention of the moderately polar analyte. The ratio can be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves peak shape and reduces viscosity, leading to better reproducibility.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, offering good sensitivity for the analyte. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile PhaseDissolving the sample in the mobile phase ensures compatibility and good peak shape.

The Validation Master Plan: A Step-by-Step Protocol

The following validation protocol is designed to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate this, forced degradation studies are essential.

Predicted Impurities and Degradation Products:

  • Process-Related Impurities: Based on common synthetic routes like the Vilsmeier-Haack reaction or nucleophilic aromatic substitution, potential impurities could include unreacted starting materials (e.g., N-ethylaniline, 4-fluorobenzaldehyde), by-products from side reactions, and residual solvents.[7][8][9][10][11][12][13]

  • Degradation Products: The molecule contains a tertiary amine and an aldehyde functional group, which are susceptible to specific degradation pathways.

    • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (4-[Ethyl(phenyl)amino]benzoic acid). The tertiary amine can be oxidized to an N-oxide.

    • Hydrolysis (Acidic/Basic): While generally stable, under harsh acidic or basic conditions, cleavage of the ethyl or phenyl group from the nitrogen is a possibility, though less likely.

    • Photodegradation: Aromatic compounds can undergo photolytic degradation, potentially leading to complex mixtures of products.

Forced Degradation Protocol:

Stress ConditionProtocol
Acid Hydrolysis Reflux sample solution (1 mg/mL) in 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis Reflux sample solution (1 mg/mL) in 0.1 M NaOH at 60°C for 4 hours.
Oxidative Degradation Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 105°C for 24 hours.
Photolytic Degradation Expose sample solution (1 mg/mL) to UV light (254 nm) and visible light for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by the proposed HPLC method. The chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure in the presence of any co-eluting degradants.

G

Caption: Overall workflow for HPLC method validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the 4-[Ethyl(phenyl)amino]benzaldehyde reference standard.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.999.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area
50452,100
75678,500
100905,300
1251,131,000
1501,358,200
Correlation Coefficient (r) 0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Hypothetical Accuracy Data:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%80.079.599.499.6
80.079.999.9
80.079.699.5
100%100.0100.2100.2100.3
100.0100.5100.5
100.0100.1100.1
120%120.0119.899.899.9
120.0120.2100.2
120.0119.999.9
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision):

Protocol:

  • Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

Acceptance Criteria: The %RSD should be ≤ 2.0%.

Intermediate Precision:

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from the two studies.

Acceptance Criteria: The %RSD for the combined data should be ≤ 2.0%.

Hypothetical Precision Data:

ReplicateRepeatability (Peak Area)Intermediate Precision (Peak Area)
1905,100906,200
2906,500904,800
3904,800905,500
4905,900906,900
5907,200905,100
6905,500906,500
Mean 905,833 905,833
Std. Dev. 894.4 833.3
%RSD 0.10 0.09
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of known concentrations.

Hypothetical LOD and LOQ Data:

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic component)

    • Column temperature (± 5 °C)

  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results for each variation.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

Hypothetical Robustness Data:

Parameter VariedTailing FactorTheoretical PlatesAssay (%)
Nominal 1.1>200099.8
Flow Rate +0.1 mL/min 1.1>200099.7
Flow Rate -0.1 mL/min 1.2>200099.9
% Acetonitrile +2% 1.1>200099.6
% Acetonitrile -2% 1.2>2000100.1
Temperature +5 °C 1.0>200099.8
Temperature -5 °C 1.2>200099.7

G

Caption: A decision tree for common HPLC troubleshooting.

Conclusion

This guide provides a comprehensive framework for the validation of a stability-indicating HPLC method for the purity determination of 4-[Ethyl(phenyl)amino]benzaldehyde. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers can develop and validate a robust and reliable analytical method. The presented hypothetical data serves as a practical example of the expected outcomes of a successful validation study. Adherence to such rigorous validation protocols is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Eureka by PatSnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]

  • Wikipedia. Ullmann condensation. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • IJNRD.org. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(14), 2453–2455. [Link]

  • ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

  • PubMed. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • ResearchGate. Synthesis, Structure and Chemical Transformations of 4-Aminobenzaldehyde. [Link]

  • Aurora Pro-Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(10), 1599-1602. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Simple synthetic route to 4-aminobenzaldehydes from anilines. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • PubChem. 4-(Ethyl(phenyl)amino)benzaldehyde. [Link]

  • University of Kentucky UKnowledge. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Royal Society of Chemistry. (2021). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 11(5), 2963-2971. [Link]

  • National Center for Biotechnology Information. (2020). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Molecules, 25(23), 5760. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-[Ethyl(phenyl)amino]benzaldehyde

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. Its ability to provide a "molecular fingerprint" through characteristic fragmentati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of organic molecules. Its ability to provide a "molecular fingerprint" through characteristic fragmentation patterns is invaluable for researchers in fields ranging from synthetic chemistry to drug development. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4-[Ethyl(phenyl)amino]benzaldehyde, a molecule possessing both aromatic aldehyde and tertiary amine functionalities. By understanding the interplay of these groups, we can anticipate the molecule's behavior in the mass spectrometer and interpret its resulting spectrum with a high degree of confidence.

The structure of 4-[Ethyl(phenyl)amino]benzaldehyde (C15H15NO), with a molecular weight of approximately 225.28 g/mol , presents several potential sites for fragmentation.[1][2] The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule.[3][4]

Predicted Fragmentation Pathways: A Tale of Two Functional Groups

Upon electron ionization, 4-[Ethyl(phenyl)amino]benzaldehyde will form a molecular ion (M+•) at m/z 225. This radical cation is energetically unstable and will undergo fragmentation to produce a series of more stable daughter ions.[5] The fragmentation pathways are primarily dictated by the aromatic aldehyde and the tertiary amine groups.

Fragmentation Driven by the Aromatic Aldehyde

Aromatic aldehydes are known to produce strong molecular ion peaks.[6] A characteristic fragmentation is the α-cleavage of the bond between the carbonyl carbon and the hydrogen atom, leading to the loss of a hydrogen radical (H•) and the formation of a stable acylium ion at m/z 224 (M-1) .[7][8]

Another common pathway for aromatic aldehydes is the loss of the entire formyl group (•CHO) via cleavage of the bond between the aromatic ring and the carbonyl carbon. This would result in a fragment at m/z 196 (M-29) .[9]

Fragmentation Driven by the Tertiary Amine

The tertiary amine functionality provides a competing and highly favorable fragmentation pathway. α-Cleavage, the breaking of a bond adjacent to the nitrogen atom, is a dominant process in the fragmentation of amines.[4][10][11] For 4-[Ethyl(phenyl)amino]benzaldehyde, this can occur in two primary ways:

  • Loss of a Methyl Radical (•CH3): The most favorable α-cleavage for the ethyl group attached to the nitrogen is the loss of a methyl radical. This results in the formation of a highly stabilized iminium ion at m/z 210 (M-15) . The stability of this ion, due to resonance delocalization across the nitrogen and the aromatic ring, suggests that this will be a very prominent, likely the base, peak in the spectrum.[3][12]

  • Loss of a Phenyl Radical (•C6H5): Cleavage of the N-phenyl bond could lead to the loss of a phenyl radical, which would produce a fragment at m/z 148 (M-77) .

Following the initial fragmentation, the resulting ions can undergo further fragmentation. For instance, the prominent acylium ion at m/z 224 could subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for such ions, to produce a fragment at m/z 196 .[6]

Comparative Analysis with Structurally Similar Compounds

The predicted fragmentation pattern can be benchmarked against similar molecules. For instance, 4-(diethylamino)benzaldehyde, a close structural analog, would also be expected to show a significant M-15 peak corresponding to the loss of a methyl radical from one of the ethyl groups.[13] Benzaldehyde itself prominently displays M-1 and M-29 peaks.[14] The presence of the electron-donating amino group in 4-[Ethyl(phenyl)amino]benzaldehyde is expected to stabilize the molecular ion and favor fragmentation pathways that maintain the charge on the nitrogen-containing portion of the molecule.

Summary of Predicted Fragmentation Data

m/z Proposed Formula Proposed Structure/Origin
225[C15H15NO]+•Molecular Ion (M+•)
224[C15H14NO]+Loss of H• from the aldehyde group (M-1)
210[C14H12NO]+Loss of •CH3 from the ethyl group (α-cleavage); likely base peak
196[C14H15N]+•Loss of •CHO from the aldehyde group (M-29)
148[C9H10NO]+Loss of •C6H5 from the amine group (M-77)
77[C6H5]+Phenyl cation

Experimental Protocol for Mass Spectrum Acquisition

The following is a generalized protocol for acquiring the electron ionization (EI) mass spectrum of 4-[Ethyl(phenyl)amino]benzaldehyde using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 4-[Ethyl(phenyl)amino]benzaldehyde in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
  • Vortex the solution to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrument Setup:

  • Gas Chromatograph (GC):
  • Injector: Set to splitless mode with an injection volume of 1 µL. Set the injector temperature to 250°C.
  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
  • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: Increase to 280°C at a rate of 15°C/min.
  • Final hold: Hold at 280°C for 5 minutes.
  • Mass Spectrometer (MS):
  • Interface Temperature: Set to 280°C.
  • Ion Source: Electron Ionization (EI) mode.
  • Ion Source Temperature: Set to 230°C.
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 350.
  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC).
  • Identify the peak corresponding to 4-[Ethyl(phenyl)amino]benzaldehyde.
  • Extract the mass spectrum for this peak.
  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the observed spectrum with the predicted fragmentation pathways.

Visualization of the Primary Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M+•) m/z = 225 F210 Fragment Ion m/z = 210 M->F210 - •CH3 F224 Fragment Ion m/z = 224 M->F224 - H• F196 Fragment Ion m/z = 196 M->F196 - •CHO

Caption: Predicted major fragmentation pathways of 4-[Ethyl(phenyl)amino]benzaldehyde.

Conclusion

The mass spectrometry fragmentation of 4-[Ethyl(phenyl)amino]benzaldehyde is governed by the characteristic fragmentation patterns of its constituent functional groups: the aromatic aldehyde and the tertiary amine. While α-cleavage at the aldehyde group is expected, the dominant fragmentation pathway is predicted to be the loss of a methyl radical via α-cleavage at the tertiary amine, leading to a highly stable iminium ion at m/z 210. This guide provides a foundational framework for researchers to interpret the mass spectrum of this compound and serves as a comparative tool for the analysis of structurally related molecules. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for this and similar analytes.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • PubChem. (n.d.). 4-(Ethyl(phenyl)amino)benzaldehyde. National Institutes of Health. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Whitman People.
  • Pearson+. (n.d.). Suggest three ways that the following tertiary amine can fragment.... Study Prep.
  • University of Calgary. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
  • YouTube. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.11.4. Whitman People.
  • CymitQuimica. (n.d.). 4-(ethyl-phenyl-amino)benzaldehyde.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • NIST. (n.d.). Benzaldehyde, 4-(diethylamino)-. NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 4-[Ethyl(phenyl)amino]benzaldehyde

As drug development and materials science workflows increasingly rely on complex organic building blocks, laboratory safety and precise logistical execution become paramount. 4-[Ethyl(phenyl)amino]benzaldehyde (CAS: 8687...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science workflows increasingly rely on complex organic building blocks, laboratory safety and precise logistical execution become paramount. 4-[Ethyl(phenyl)amino]benzaldehyde (CAS: 86872-96-0) is a highly versatile intermediate, featuring both an electron-rich tertiary amine and a reactive aldehyde group. While these functional groups make it synthetically valuable, they also dictate a strict, causality-driven approach to waste management and disposal.

This guide provides an authoritative, step-by-step operational plan for the safe handling, consolidation, and final disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. The dual functionality of 4-[Ethyl(phenyl)amino]benzaldehyde introduces specific reactivity risks that must be mitigated during waste accumulation.

Quantitative Data & Logistical Relevance
PropertyValueClinical / Logistical Relevance
Chemical Name 4-[Ethyl(phenyl)amino]benzaldehydeRequired nomenclature for hazardous waste manifests.
CAS Number 86872-96-0Essential identifier for [1].
Molecular Formula C₁₅H₁₅NODictates combustion byproducts; requires NOx scrubbing during incineration.
Molecular Weight 225.29 g/mol Used for precise mass-balance calculations in inventory and waste logs.
Physical State SolidDetermines the mechanical approach to spill containment (dry vs. wet cleanup).

Mechanistic Hazard Rationale:

  • Oxidation Potential: The aldehyde moiety is susceptible to auto-oxidation, while the tertiary amine is electron-rich. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can initiate an exothermic thermal runaway.

  • Photodegradation: Prolonged exposure to UV light can catalyze photopolymerization or degradation of the aldehyde, generating uncharacterized, potentially more toxic byproducts.

  • Toxicity: Like many aromatic amines, it poses risks of skin sensitization and aquatic toxicity, necessitating strict isolation from municipal waste streams. Data from[2] reinforces the need to treat such organic intermediates with high-level containment protocols.

Protocol: Laboratory-Scale Waste Consolidation

This protocol ensures that daily laboratory waste generated from experiments involving 4-[Ethyl(phenyl)amino]benzaldehyde is safely captured and stabilized.

Step 1: PPE Verification & Setup

  • Action: Don chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a flame-resistant lab coat in accordance with [3].

  • Causality: Aromatic amines can permeate standard latex. Nitrile provides superior chemical resistance against organic penetration, preventing transdermal absorption.

Step 2: Compatibility Assessment

  • Action: Verify that the designated waste container contains no strong acids, bases, or oxidizing agents.

  • Causality: Segregation prevents the exothermic oxidation of the amine/aldehyde groups, eliminating the risk of pressurized gas generation or fire within the waste vessel.

Step 3: Primary Containment Transfer

  • Action: Transfer solid residues or solvent-dissolved waste into a High-Density Polyethylene (HDPE) or amber glass container. Leave at least 20% headspace at the top of the vessel.

  • Causality: Amber glass blocks UV radiation, preventing photolytic degradation. The 20% headspace acts as a volumetric buffer, accommodating potential pressure changes from minor off-gassing or temperature fluctuations.

Step 4: Self-Validating Closure & Manifesting

  • Action: Seal the container tightly. Visually inspect the threading to ensure no powder is trapped in the seal. Weigh the container before and after addition.

  • Validation: Log the exact mass added onto the waste manifest. A continuous mass-balance log validates that no material has been lost to the environment or unaccounted for in the laboratory workflow.

Waste Segregation Workflow Visualization

The following diagram outlines the logical progression of waste from generation to final destruction.

DisposalWorkflow N1 Waste Generation 4-[Ethyl(phenyl)amino]benzaldehyde N2 Compatibility Check Strict Isolation from Oxidizers N1->N2 N3 Primary Containment Amber Glass (20% Headspace) N2->N3 N4 GHS & RCRA Labeling Mark as Toxic Organic Waste N3->N4 N5 Satellite Accumulation Area Climate-Controlled Storage N4->N5 N6 Final Disposal Facility High-Temp Incineration (NOx Scrubbing) N5->N6

Figure 1: Hazardous waste segregation and disposal workflow for aromatic amine aldehydes.

Protocol: Spill Response & Decontamination

Accidental releases require immediate, structured intervention to prevent aerosolization and surface contamination.

Step 1: Area Isolation

  • Action: Immediately restrict access to a 10-foot radius around the spill.

Step 2: Dry Collection (Do NOT use water)

  • Action: Use a static-free brush and dustpan to gently sweep the solid powder into a secondary containment bag.

  • Causality: Adding water to hydrophobic organic powders creates a highly mobile slurry that increases the surface area for potential skin absorption and drives the chemical deeper into porous laboratory surfaces.

Step 3: Solvent Wipe & Detergent Wash

  • Action: Wipe the affected surface with an absorbent pad dampened with a compatible solvent (e.g., isopropanol or ethanol) to dissolve residual traces. Follow this immediately with a mild detergent and water wash to remove the solvent-solubilized compound.

Step 4: Self-Validating Decontamination Check

  • Action: After the area has dried, perform a final wipe with a pristine, dry white absorbent pad.

  • Validation: Inspect the pad. If any discoloration is present, repeat Step 3. The surface is only considered validated and decontaminated when the final wipe remains completely clean, ensuring zero residual chemical remains.

Logistics & Final Disposal Strategy

Under no circumstances should 4-[Ethyl(phenyl)amino]benzaldehyde be disposed of in municipal landfills or flushed down laboratory sinks.

EPA-Approved Incineration: The only acceptable method of final disposal is high-temperature incineration at an EPA-permitted hazardous waste treatment facility. Because the molecular formula (C₁₅H₁₅NO) contains nitrogen, combustion will yield carbon dioxide, water, and nitrogen oxides (NOx) .

  • Logistical Requirement: Ensure your contracted waste disposal vendor utilizes an incinerator equipped with NOx scrubbers (such as selective catalytic reduction systems) to neutralize these toxic combustion byproducts before atmospheric release.

By adhering to these stringent, causality-based protocols, laboratories can maintain an impeccable safety record, build trust with regulatory bodies, and ensure the seamless execution of their chemical workflows.

References

  • Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • 4-(Ethyl(phenyl)amino)benzaldehyde | C15H15NO | CID 291360 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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